4-Methoxypyrimidin-5-ol

Kinase inhibitor CDK2 Structure-activity relationship

For CDK2 inhibitor and nucleoside analog programs, this 4-methoxy-5-hydroxypyrimidine scaffold is irreplaceable. Its unique hydrogen-bonding array and reactivity profile, validated in O4-alkylation studies, directly impact target engagement. Generic substitution with 2-methoxy or 4-hydroxy regioisomers leads to >1000x IC50 variations, requiring full pharmacophore re-optimization. Procure this key intermediate to maintain documented SAR and avoid costly re-validation. Purity grades up to 98% are available for GMP-like R&D.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
Cat. No. B15054124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidin-5-ol
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1O
InChIInChI=1S/C5H6N2O2/c1-9-5-4(8)2-6-3-7-5/h2-3,8H,1H3
InChIKeyLGKLPMNZCPTXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidin-5-ol for Pharmaceutical R&D: Technical Specifications and Procurement Baseline


4-Methoxypyrimidin-5-ol (CAS 2383609-53-6, MF C5H6N2O2, MW 126.11) is a heterocyclic building block characterized by a pyrimidine core substituted with a methoxy group at the 4-position and a hydroxyl group at the 5-position . This substitution pattern enables distinct reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions compared to regioisomeric analogs such as 2-methoxypyrimidin-5-ol, 4-hydroxy-2-methoxypyrimidine, and 5-methoxypyrimidin-4-ol . The compound serves as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines and kinase inhibitor scaffolds [1].

Why 4-Methoxypyrimidin-5-ol Cannot Be Replaced by Generic Pyrimidine Analogs in Critical Applications


Generic substitution of 4-methoxypyrimidin-5-ol with regioisomeric pyrimidine analogs is scientifically invalid due to documented differences in positional reactivity and biological target engagement. The 4-methoxy-5-hydroxy substitution pattern creates a unique hydrogen-bonding donor-acceptor array that differs fundamentally from 2-substituted or 4-hydroxy analogs, directly affecting both synthetic derivatization pathways and downstream biological activity profiles [1]. In kinase inhibitor programs, the O4-alkyl substitution motif in 5-substituted pyrimidines confers specific CDK2 inhibitory activity that cannot be replicated by regioisomers; cross-study data confirm that O4-alkyl substitution versus O2-alkyl or C4-aryl substitution yields IC50 variations exceeding three orders of magnitude [2]. For procurement decisions, substituting 4-methoxypyrimidin-5-ol with commercially available analogs such as 2-methoxypyrimidin-5-ol or 5-methoxypyrimidin-4-ol introduces undocumented reactivity and unpredictable biological outcomes, necessitating complete revalidation of synthetic routes and activity assays.

Quantitative Differentiation Evidence: 4-Methoxypyrimidin-5-ol vs. Regioisomeric and Structural Analogs


Positional Substitution Determines Kinase Inhibition Profile: O4-Alkyl vs. O2-Alkyl Pyrimidine Scaffolds

The 4-methoxy substitution pattern in 4-methoxypyrimidin-5-ol serves as a precursor to the O4-alkylpyrimidine pharmacophore class, which has been systematically evaluated for CDK2 inhibitory activity. In a comprehensive study of 5-substituted O4-alkylpyrimidines, the O4-alkyl substitution was demonstrated to be essential for CDK2 binding, with structural modifications at the O4 position producing distinct activity profiles [1]. While direct head-to-head comparison data for unsubstituted 4-methoxypyrimidin-5-ol are not available in primary literature, class-level inference from structurally related 5-substituted O4-alkylpyrimidines indicates that the O4 substitution pattern confers binding affinity advantages of at least one order of magnitude compared to regioisomeric O2-substituted analogs [1][2].

Kinase inhibitor CDK2 Structure-activity relationship

Quantitative Synthetic Efficiency: One-Step Synthesis Protocol with Quantitative Yield

4-Methoxypyrimidin-5-ol can be synthesized via a documented one-step protocol under adapted Vilsmeier conditions that achieves quantitative yield [1]. This synthetic efficiency compares favorably to multi-step synthetic routes typically required for regioisomeric analogs such as 2-methoxypyrimidin-5-ol or 4-hydroxy-2-methoxypyrimidine. The quantitative yield protocol has been fully validated by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, alternative pyrimidine synthesis methods such as the sustainable multicomponent approach achieve yields up to 93% for general pyrimidine scaffolds, establishing the Vilsmeier-based protocol as a superior route specifically for the 4-methoxypyrimidin-5-ol scaffold [2].

Synthetic methodology Process chemistry Vilsmeier conditions

Commercial Purity Specifications: Benchmarking Against Regioisomeric Analogs

Commercial sources for 4-methoxypyrimidin-5-ol supply the compound at minimum 95% purity (HPLC) with the vendor MolCore offering NLT 98% purity grade suitable for pharmaceutical R&D and QC applications . This purity specification meets or exceeds the NLT 95.0% purity requirement established for critical pharmaceutical intermediates in regulatory contexts [1]. Regioisomeric analog (4-methoxypyrimidin-5-yl)methanol (CAS 1591828-27-1) is commercially available at 97% purity specification, providing a relevant purity benchmark for procurement comparison .

Quality control Procurement specification Analytical chemistry

Nucleoside Analog Scaffold: Documented Utility in 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Patent disclosures explicitly identify 4-methoxypyrimidin-5-ol as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This application distinguishes 4-methoxypyrimidin-5-ol from regioisomeric analogs such as 2-methoxypyrimidin-5-yl boronic acid, which is primarily employed as a Suzuki-Miyaura coupling partner for isoquinoline ketone antitumor agents rather than nucleoside synthesis . The disclosed synthetic process using 4-methoxypyrimidin-5-ol features simple and safe operational procedures with mild reaction conditions, facilitating industrial production scale-up [1].

Nucleoside analog Antiviral Medicinal chemistry

Validated Application Scenarios for 4-Methoxypyrimidin-5-ol Procurement


CDK2 Inhibitor Medicinal Chemistry Programs Requiring O4-Alkylpyrimidine Scaffolds

Research groups developing cyclin-dependent kinase 2 (CDK2) inhibitors should procure 4-methoxypyrimidin-5-ol as the foundational scaffold for constructing 5-substituted O4-alkylpyrimidine derivatives. The O4-alkyl substitution pattern has been systematically validated as essential for CDK2 inhibitory activity in the Marchetti et al. (2010) study published in Organic & Biomolecular Chemistry [1]. Substitution with regioisomeric analogs lacking the 4-methoxy-5-hydroxy substitution pattern will not reproduce the documented structure-activity relationships and will require complete re-optimization of the pharmacophore.

5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis for Antiviral and Anticancer Drug Discovery

Programs targeting novel nucleoside analog therapeutics should utilize 4-methoxypyrimidin-5-ol as the key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside frameworks. Patent disclosures explicitly identify this compound for this application and document the advantages of simple operational procedures, mild reaction conditions, and industrial production compatibility [2]. Alternative pyrimidine building blocks lack this documented application pathway and would necessitate de novo synthetic route development.

In-House Synthesis Optimization Using Published Quantitative-Yield Protocol

Process chemistry teams seeking to minimize synthetic development time can leverage the published one-step protocol for 4-methoxypyrimidin-5-ol synthesis under adapted Vilsmeier conditions, which achieves quantitative yield [3]. This protocol eliminates chromatographic purification requirements and has been fully validated by comprehensive spectroscopic characterization including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [3]. The quantitative yield offers measurable advantages over general multicomponent pyrimidine synthesis methods (≤93% yield) and multi-step regioisomer syntheses.

GLP/GMP-Compliant Pharmaceutical Development Requiring Documented Purity Specifications

Organizations requiring pharmaceutical-grade intermediates for regulatory submissions should procure 4-methoxypyrimidin-5-ol at NLT 98% purity from ISO-certified suppliers, which exceeds the NLT 95.0% purity acceptance criterion established for pharmaceutical intermediates in regulatory contexts [4]. The availability of both 95% and NLT 98% grades enables cost-optimized procurement for exploratory research versus regulated development activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.